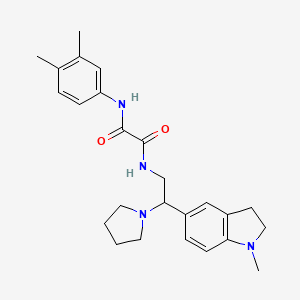

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-17-6-8-21(14-18(17)2)27-25(31)24(30)26-16-23(29-11-4-5-12-29)19-7-9-22-20(15-19)10-13-28(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTANCMGMNQIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

Introduction of aromatic and heterocyclic substituents: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the 3,4-dimethylphenyl and 1-methylindolin-5-yl groups.

Final assembly: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The aromatic and heterocyclic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds like N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide may exhibit significant pharmacological properties. The indoline and pyrrolidine components are known to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds in the context of neurodegenerative diseases. For instance, metabolites from the kynurenine pathway, which includes indole derivatives, have been shown to modulate NMDA receptors, potentially offering protection against excitotoxicity associated with conditions like Alzheimer's disease (AD) and Huntington's disease (HD) .

Neuroprotection Research

A notable study investigated the effects of compounds similar to this compound on neuronal health. The research focused on how these compounds could inhibit NMDA receptor activity, thereby preventing neuronal damage in experimental models of neurodegeneration. The findings suggest that modulation of these pathways could lead to innovative therapeutic strategies for treating neurological disorders .

Antioxidant Properties

Another area of research has explored the antioxidant capabilities of oxalamide derivatives. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. These may include:

Binding to enzymes or receptors: Modulating their activity or signaling pathways.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Altering cellular processes: Such as apoptosis, cell cycle regulation, or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- The N1-terminal aromatic group (e.g., dimethoxybenzyl in S336 vs. 3,4-dimethylphenyl in the target) modulates receptor affinity. Methoxy groups may enhance solubility, while methyl groups increase hydrophobicity.

- The N2-terminal heterocycles (pyridine in S336 vs. indoline-pyrrolidine in the target) influence steric interactions and metabolic stability. Indoline’s fused ring system may prolong half-life compared to pyridine .

Pharmacokinetics and Metabolism

Bioavailability and Elimination

- S336/No. 1768: Rapid plasma clearance in rats post-oral administration, with poor bioavailability attributed to first-pass metabolism .

- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): Low bioavailability due to extensive hepatic metabolism (hydroxylation, demethylation, glucuronidation) .

Metabolic Pathways

Toxicological Profiles

Key Differences :

- The target compound’s indoline-pyrrolidine moiety may introduce novel toxicity risks (e.g., neuroactivity from pyrrolidine metabolites) absent in simpler analogs.

- Methoxy groups in S336/No. 1768 are associated with higher NOELs, while methyl groups in the target compound may alter tissue distribution .

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, a compound with the CAS number 922557-30-0, has garnered attention in medicinal chemistry due to its complex structure and potential biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O3 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 922557-30-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The oxalamide group may facilitate binding to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The indolin and pyrrolidine moieties can interact with cellular receptors, affecting signal transduction pathways.

- Gene Expression Regulation : The compound may influence gene expression by modulating transcription factors or other regulatory proteins.

Biological Activity

Research on the biological activity of this compound has revealed several noteworthy findings:

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties , potentially through apoptosis induction in cancer cell lines. For example, in vitro assays demonstrated significant cytotoxicity against various cancer cells, including breast and lung cancer lines.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In models of neurodegenerative diseases, it appears to reduce oxidative stress and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

Some studies have reported antimicrobial activity against specific bacterial strains, indicating that the compound may serve as a lead for developing new antibiotics.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. Results indicated an IC50 value of approximately 15 µM, demonstrating significant potency compared to control treatments.

- Neuroprotection in vitro : In a model using SH-SY5Y neuroblastoma cells subjected to oxidative stress, treatment with the compound reduced cell death by 40% compared to untreated controls.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Q & A

Q. What are the key steps and challenges in synthesizing N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, starting with the preparation of intermediates like the 3,4-dimethylphenylamine and the pyrrolidine/indoline-containing side chain. Critical steps include:

- Coupling reactions : Formation of the oxalamide core via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Purification : Column chromatography or recrystallization to isolate the final compound, with solvent optimization (e.g., ethyl acetate/hexane gradients) to improve yield . Challenges include side reactions due to steric hindrance from the dimethylphenyl group and ensuring regioselectivity in pyrrolidine-indoline coupling .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm substituent connectivity, with attention to pyrrolidine N-methyl protons (~δ 2.2–2.5 ppm) and aromatic protons from the dimethylphenyl group .

- X-ray crystallography : Resolves 3D conformation, critical for studying steric interactions between the dimethylphenyl and indoline groups .

- HPLC-MS : Validates purity (>95%) and molecular weight, using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been observed in structurally analogous oxalamides?

Analogous compounds show:

- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) via oxalamide-mediated hydrogen bonding .

- Neuroactivity : Modulation of GPCRs (e.g., serotonin receptors) due to the pyrrolidine-indoline moiety’s resemblance to bioactive alkaloids . Initial assays should include cytotoxicity screens (MTT assay) and target-specific enzymatic inhibition studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .

- Flow chemistry : Continuous flow systems minimize side reactions in coupling steps by controlling residence time and temperature .

- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling of aromatic intermediates, optimizing ligand-to-metal ratios .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from:

- Solubility variations : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain consistent compound solubility in in vitro vs. in vivo assays .

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., pyrrolidine oxidation) . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- pH stability : Conduct accelerated degradation studies (pH 1–13 buffers at 37°C) with HPLC monitoring. The oxalamide bond is prone to hydrolysis under acidic/alkaline conditions, requiring buffered solutions (pH 6–8) for biological assays .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition points (>200°C), guiding storage conditions (desiccated, -20°C) .

Q. What computational approaches predict target interactions and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the oxalamide core and conserved residues (e.g., Lys/Mg ions) .

- QSAR modeling : Train models on analogs’ IC50 data to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring) for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.